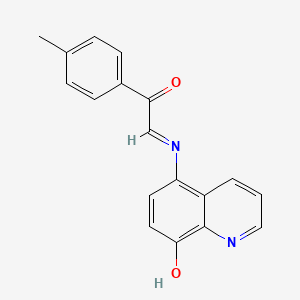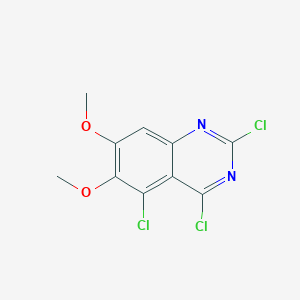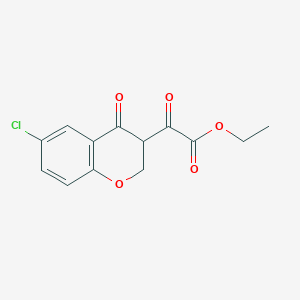
(R)-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 2-Fluorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction where the 2-fluorobenzylamine is attached to the pyrrolidine ring. This can be achieved using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: EDCI and triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine oxidases and other enzymes that interact with the pyrrolidine ring.
Medicine
In medicinal chemistry, ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorobenzylamine moiety can interact with enzymes and receptors, modulating their activity. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
tert-butyl 4-(benzylamino)piperidine-1-carboxylate: Another similar compound with a piperidine ring and a benzylamine moiety.
Uniqueness
®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzylamine moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring and the fluorobenzylamine moiety also provides distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H23FN2O2 |
|---|---|
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-[(2-fluorophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(11-19)18-10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1 |
Clave InChI |
WJOAWDAWTNVLFJ-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2=CC=CC=C2F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)








![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)

